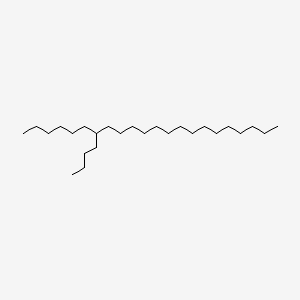
7-n-Butyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-n-Butyldocosane is a hydrocarbon compound with the molecular formula C26H54. It is a member of the alkane family, specifically a long-chain alkane with a butyl group attached to the seventh carbon atom of the docosane chain. This compound is known for its high molecular weight and hydrophobic properties, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Butyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7-n-Butyldocosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination or bromination can occur in the presence of UV light or heat.
Cracking: Thermal or catalytic cracking can break down the long-chain hydrocarbon into smaller molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from butyldocosanol to butyldocosanoic acid.
Halogenation: Products include various butyldocosyl halides.
Cracking: Smaller alkanes, alkenes, and hydrogen gas.
Applications De Recherche Scientifique
7-n-Butyldocosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain alkanes and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Industry: Used in the formulation of lubricants and as a standard in chromatographic analysis.
Mécanisme D'action
The mechanism by which 7-n-Butyldocosane exerts its effects is primarily through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-n-Hexyldocosane (C28H58)
- 9-n-Octyldocosane (C30H62)
- 11-n-Decyldocosane (C32H66)
Uniqueness
7-n-Butyldocosane is unique due to its specific chain length and the position of the butyl group. This structural specificity can influence its physical properties, such as melting point and solubility, and its reactivity compared to other similar long-chain alkanes.
Propriétés
Numéro CAS |
55282-15-0 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
7-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-26(23-9-6-3)24-21-11-8-5-2/h26H,4-25H2,1-3H3 |
Clé InChI |
MXLQPYBSANDXKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
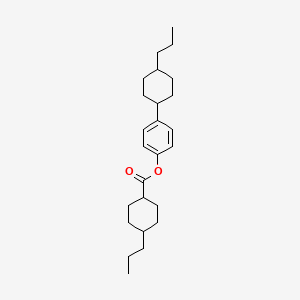
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
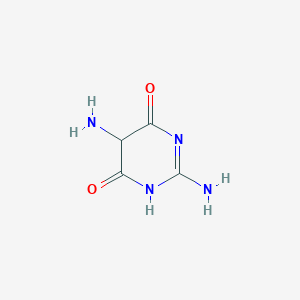
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
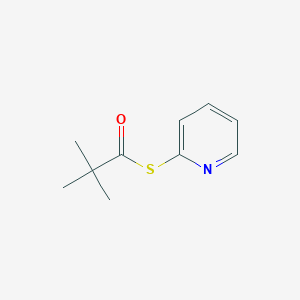
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
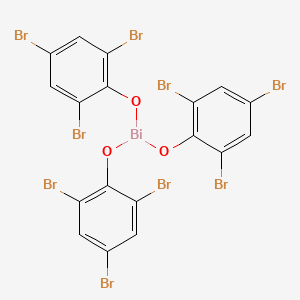
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

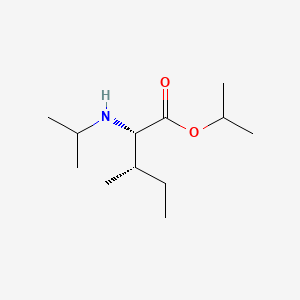
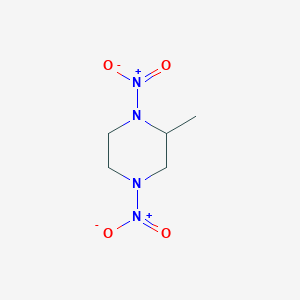
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
